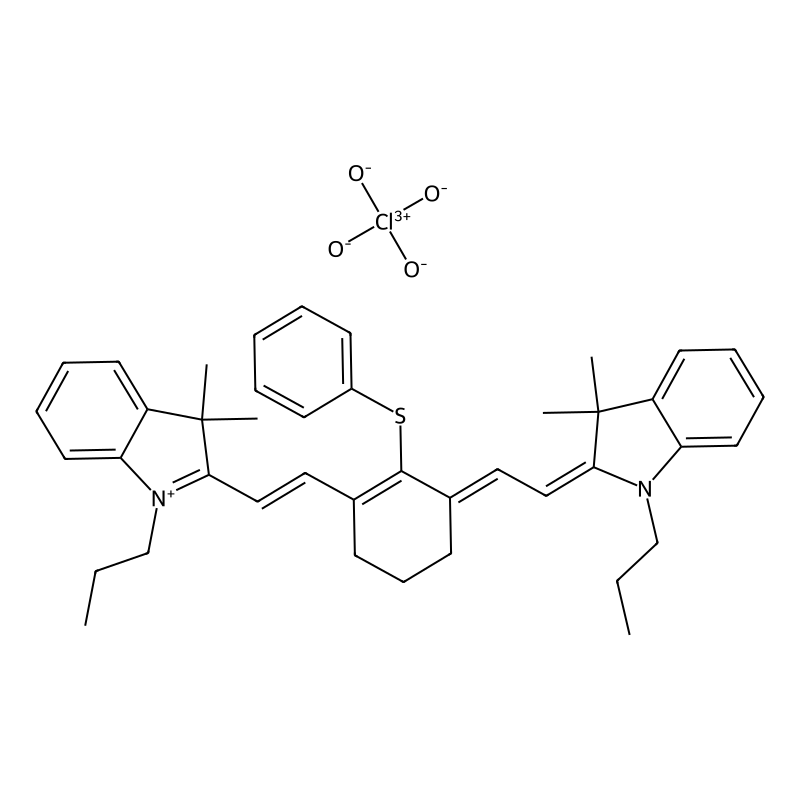

(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate is a complex organic molecule characterized by its intricate structure, which includes multiple functional groups and a unique arrangement of carbon, nitrogen, and sulfur atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of indole and phenylsulfanyl moieties suggests that it may exhibit interesting pharmacological properties, particularly in the context of drug discovery.

- If applicable, discuss the mechanism of action of this compound. This could include its role in biological systems, its interaction with other compounds, etc.:

There is no scientific literature available on the mechanism of action of this specific compound.

- Discuss any safety concerns or hazards associated with this compound, including toxicity, flammability, reactivity, etc. Include data where available:

- Electrophilic Aromatic Substitution: The phenylsulfanyl group can participate in electrophilic substitution reactions, potentially leading to various derivatives.

- Nucleophilic Addition: The indole nitrogen may act as a nucleophile in reactions with electrophiles.

- E/Z Isomerization: The double bonds present in the structure can undergo isomerization, influencing the compound's biological activity.

These reactions are crucial for understanding the reactivity and potential modifications of the compound for enhanced bioactivity.

The biological activity of compounds similar to (2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate often includes:

- Anticancer Properties: Many indole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity: Compounds containing sulfur and nitrogen can exhibit antimicrobial properties against various pathogens.

- Neurological Effects: Indole compounds are often studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Research indicates that the structural features of this compound may contribute to its unique biological profile, making it a candidate for further investigation in pharmacological studies .

The synthesis of this compound may involve several key steps:

- Formation of Indole Derivatives: Starting from simpler indole precursors through cyclization reactions.

- Alkene Formation: Utilizing Wittig or similar reactions to introduce double bonds into the structure.

- Sulfur Incorporation: Employing methods such as thionation or direct sulfonation to add the phenylsulfanyl group.

- Final Assembly: Combining all components through condensation or coupling reactions to achieve the final structure.

These synthetic pathways are crucial for developing analogs with modified properties .

The potential applications of this compound include:

- Pharmaceutical Development: Its unique structure suggests utility in developing new drugs targeting cancer or infectious diseases.

- Biological Research: Used as a tool compound to explore biochemical pathways involving indoles and sulfur-containing compounds.

- Material Science: Investigating its properties for use in organic electronics or photonic devices due to its complex electronic structure.

Interaction studies are essential to understand how this compound interacts with biological targets. These studies typically involve:

- Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.

- Mechanism of Action Studies: Elucidating how the compound exerts its effects at the molecular level.

- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to predict human responses.

Such studies are crucial for determining the therapeutic potential and safety profiles of new compounds .

Several compounds share structural similarities with (2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate, including:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indole Alkaloids | Indole ring system | Anticancer, analgesic |

| Phenothiazines | Sulfur-containing rings | Antipsychotic, antihistaminic |

| Thioether Indoles | Sulfur substituents on indoles | Antimicrobial, anti-inflammatory |

These compounds highlight the uniqueness of the target compound due to its specific combination of functional groups and structural complexity. The diverse activities associated with similar compounds underscore the importance of detailed structural analysis in predicting biological activity .